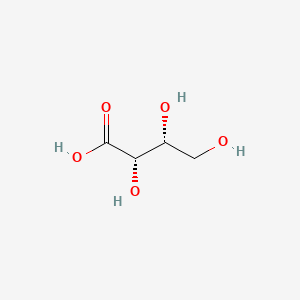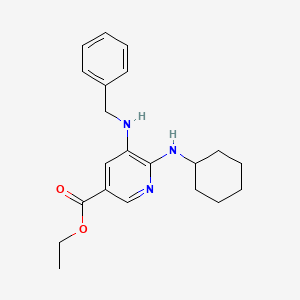![molecular formula C33H25N7OS B10827744 (E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)
(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WS-898 is a potent inhibitor of the ATP-binding cassette transporter P-glycoprotein (ABCB1), which is known to play a significant role in multidrug resistance in cancer cells. This compound has shown efficacy in reversing resistance to paclitaxel in drug-resistant cell lines, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Preparation Methods
The synthesis of WS-898 involves the creation of a triazolo[1,5-a]pyrimidine-based derivativeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
WS-898 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the triazolo[1,5-a]pyrimidine core.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of WS-898 with modified functional groups .
Scientific Research Applications
WS-898 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ABCB1 and its effects on drug resistance.
Biology: Employed in cell culture studies to investigate the reversal of drug resistance in cancer cells.
Medicine: Potentially used in the development of new cancer therapies that target multidrug resistance.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic strategies
Mechanism of Action
WS-898 exerts its effects by inhibiting the efflux function of ABCB1, leading to decreased efflux and increased intracellular concentration of chemotherapeutic drugs like paclitaxel. This inhibition is achieved through direct engagement with ABCB1, as indicated by cellular thermal shift assays. Additionally, WS-898 stimulates the ATPase activity of ABCB1, which is essential for its inhibitory function .
Comparison with Similar Compounds
WS-898 is unique compared to other similar compounds due to its high efficacy and oral bioavailability. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits ABCB1 but is less potent than WS-898.
Zosuquidar: Another ABCB1 inhibitor, but WS-898 has shown greater potency in reversing drug resistance.
WS-716: A triazolo[1,5-a]pyrimidine derivative similar to WS-898, but with different functional groups and slightly different inhibitory properties.
WS-898 stands out due to its higher potency and ability to overcome multidrug resistance more effectively than these similar compounds.
Properties
Molecular Formula |
C33H25N7OS |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C33H25N7OS/c1-21-18-31(40-32(34-21)38-33(39-40)42-20-30-36-27-8-4-5-9-28(27)37-30)35-26-15-13-24(14-16-26)29(41)17-11-22-10-12-23-6-2-3-7-25(23)19-22/h2-19,35H,20H2,1H3,(H,36,37)/b17-11+ |
InChI Key |
WGQWRCAZEPAXRA-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[17-(4-carboxybutan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10827670.png)
![1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B10827672.png)
![N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide](/img/structure/B10827680.png)

![8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B10827710.png)
![(Z)-((3S,8S,10R,13R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) tetracos-15-enoate](/img/structure/B10827718.png)
![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)
![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)

![N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide](/img/structure/B10827730.png)


![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)
